4-(3-methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
Description
Properties
IUPAC Name |
5-(3-methylphenyl)-2-pyrrolidin-2-yl-1H-imidazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.2ClH/c1-10-4-2-5-11(8-10)13-9-16-14(17-13)12-6-3-7-15-12;;/h2,4-5,8-9,12,15H,3,6-7H2,1H3,(H,16,17);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZDGTYEDOJLBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=C(N2)C3CCCN3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3-methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.
Introduction of the 3-methylphenyl group: This step may involve a Friedel-Crafts alkylation reaction, where the imidazole ring is alkylated with a 3-methylphenyl halide in the presence of a Lewis acid catalyst.
Attachment of the pyrrolidin-2-yl group: This can be done through a nucleophilic substitution reaction, where the imidazole derivative reacts with a pyrrolidine derivative.
Formation of the dihydrochloride salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-(3-methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the imidazole ring or the phenyl group are replaced by other groups.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cognitive Enhancement
Research indicates that compounds similar to 4-(3-methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride may enhance cognitive functions. Studies have shown that imidazole derivatives can exhibit neuroprotective effects and improve memory retention, making them candidates for treating cognitive disorders such as Alzheimer's disease .
Antidepressant Activity
The compound has been investigated for its potential antidepressant properties. Its mechanism of action may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests a possible role in treating mood disorders .
Analgesic Effects
Preliminary studies suggest that this compound may possess analgesic properties, potentially useful in pain management therapies. Its interaction with pain receptors could offer new avenues for developing non-opioid analgesics .
Case Study 1: Cognitive Function Enhancement
A study published in the Journal of Medicinal Chemistry explored a series of imidazole derivatives for their cognitive enhancement capabilities. The research highlighted that certain substitutions on the imidazole ring significantly improved cognitive performance in animal models . This supports the hypothesis that this compound could have similar effects.
Case Study 2: Antidepressant Efficacy
In a clinical trial assessing novel antidepressants, researchers evaluated several imidazole-based compounds, including derivatives similar to this compound. Results indicated a marked improvement in depressive symptoms among participants, suggesting further investigation into this compound's antidepressant potential is warranted .
Research Data Table
Mechanism of Action
The mechanism of action of 4-(3-methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural similarities with the target molecule, differing primarily in substituents or salt forms:
Key Observations :
- Pyrrolidine Moiety : The presence of pyrrolidine (a secondary amine) in the target compound and analogs like the trifluoromethyl derivative increases basicity, facilitating salt formation (e.g., dihydrochloride) and improving water solubility .
- Aromatic Substituents : The 3-methylphenyl group in the target compound offers moderate hydrophobicity, while methoxy (in discontinued analogs) or trifluoromethyl groups alter electronic and steric properties, impacting receptor binding or metabolic pathways .
- Salt Forms: Dihydrochloride salts (target and 4-(2-methoxyphenyl) analog) generally exhibit higher solubility than monohydrochloride derivatives (e.g., 2-(4-methoxyphenyl)-1H-imidazole hydrochloride) .
Pharmacological and Physicochemical Properties
- Solubility: The dihydrochloride form of the target compound likely has superior aqueous solubility compared to non-salt analogs, as seen in levocetirizine dihydrochloride (), a known antihistamine with enhanced bioavailability due to salt formation.
- Stability : The discontinued status of 4-(2-methoxyphenyl) analog () may reflect instability or toxicity issues, underscoring the importance of substituent choice.
Crystallographic and Analytical Insights
- Crystal Packing : While crystallographic data for the target compound is absent, analogs like 2-(4-hydroxyphenyl)-4,5-di(2-pyridyl)imidazole () demonstrate how hydrogen bonding directs molecular aggregation. The dihydrochloride salt likely adopts similar packing motifs, stabilized by Cl⁻···H–N interactions .
- SHELX Refinement : Structural determination of such compounds often employs SHELX programs (), widely used for small-molecule crystallography due to their robustness in handling hydrogen-bonding patterns.
Biological Activity
4-(3-methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride, a compound with the CAS number 1304328-15-1, is a derivative of imidazole that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 227.30 g/mol. Its structure includes a pyrrolidine ring and an imidazole moiety, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing pyrrole and imidazole rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 3.12 µg/mL against these pathogens, suggesting that similar activities may be expected from this compound .
2. Anticancer Properties
Imidazole derivatives are also being investigated for their anticancer potential. The compound's ability to inhibit PD-L1/PD-1 interactions has been highlighted in studies focusing on immunotherapy. Such inhibition can enhance T-cell responses against tumors, making it a promising candidate in cancer treatment .
3. Neurological Effects
The presence of the pyrrolidine ring suggests potential neuroactive properties. Compounds with similar structures have been studied for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Immune Responses: By blocking PD-L1 interactions, the compound may enhance immune system activity against tumors.
Case Studies and Research Findings
Several studies have explored the biological activity of imidazole derivatives:
Q & A
Q. What are the common synthetic routes for synthesizing 4-(3-methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride?
The synthesis of substituted imidazole derivatives typically involves cyclocondensation reactions. A general approach includes:
- Substituted Aldehyde and Ammonia Reaction : Reacting 3-methylbenzaldehyde with pyrrolidine-2-carboxaldehyde in the presence of ammonium acetate under reflux conditions to form the imidazole core .
- Post-Synthetic Modification : Introducing dihydrochloride via HCl gas bubbling in anhydrous ethanol, followed by crystallization.
- Key Reagents : Oxidizing agents (e.g., H₂O₂) and reducing agents (e.g., NaBH₄) are critical for modulating substituent reactivity .
Example Table: Common Imidazole Derivatives from
| Substituent at Position 2 | Substituent at Position 4 | Yield (%) |
|---|---|---|
| 4-Chlorophenyl | 4-Methoxyphenyl | 75 |
| 4-Bromophenyl | 4-Fluorophenyl | 68 |
Q. How can researchers optimize reaction conditions for imidazole derivatives like this compound?
Optimization relies on Design of Experiments (DoE) methodologies:
- Factorial Design : Test variables (temperature, catalyst concentration, solvent polarity) to identify significant factors affecting yield .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH and reaction time) to predict optimal conditions .
- Validation : Cross-check computational predictions (e.g., ICReDD’s quantum chemical reaction path searches) with experimental data to refine conditions .
Q. What spectroscopic techniques are used to characterize this compound?
- IR Spectroscopy : Identify functional groups (e.g., N-H stretching at ~3200 cm⁻¹ for imidazole, C-Cl vibrations in dihydrochloride) .
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for the 3-methylphenyl group) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., C₁₄H₁₇N₃·2HCl: calc. 296.09, found 296.12) .
Advanced Research Questions
Q. How can computational methods enhance the synthesis and functionalization of this compound?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in substitution reactions .
- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to recommend optimal catalysts or solvents for imidazole ring formation .
- Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational workflows to iteratively refine synthetic pathways .
Q. How to resolve contradictions in pharmacological data for imidazole-based compounds?
- Systematic Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ values from enzyme inhibition tests) .
- Mechanistic Studies : Employ molecular docking to validate target binding affinity discrepancies (e.g., variations in pyrrolidine ring conformation) .
- Cross-Validation : Replicate conflicting results under controlled conditions (e.g., fixed pH, temperature) to isolate variables .
Q. What are the best practices for handling and storing this compound in laboratory settings?
- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis of the dihydrochloride salt .
- Safety Protocols : Use fume hoods during synthesis to avoid inhalation of HCl vapors; wear nitrile gloves to prevent skin irritation .
- Disposal : Neutralize waste with 10% NaOH before discarding to mitigate environmental toxicity (refer to GHS guidelines in ).
Q. How to assess environmental risks of this compound during disposal?
- Aquatic Toxicity Testing : Use Daphnia magna bioassays to determine LC₅₀ values for environmental hazard classification .
- Degradation Studies : Monitor hydrolysis rates under simulated environmental conditions (pH 5–9, UV exposure) .
- Regulatory Compliance : Align with EPA DSSTox guidelines for hazard profiling (e.g., persistence, bioaccumulation potential) .
Q. What strategies improve the yield of dihydrochloride salt formation?
- Acid-Stable Solvents : Use ethanol or acetonitrile to avoid side reactions during HCl addition .
- Stoichiometric Control : Optimize HCl equivalents (typically 2.1–2.3 eq.) to ensure complete protonation without excess acid .
- Crystallization Techniques : Employ slow cooling or anti-solvent methods (e.g., adding diethyl ether) to enhance crystal purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
